2-(5-Phenylpyrazolidin-3-yl)ethanamine
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Overview
Description
2-(5-Phenylpyrazolidin-3-yl)ethanamine is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound features a phenyl group attached to the pyrazolidine ring, which is further connected to an ethanamine group. Pyrazolidine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylpyrazolidin-3-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound to form the pyrazolidine ring. This intermediate can then be further reacted with ethylamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylpyrazolidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various phenyl-substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Phenylpyrazolidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): This compound is structurally similar but contains a methoxy group instead of a phenyl group.
5-Phenylpyrazolidin-3-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(5-Phenylpyrazolidin-3-yl)ethanamine is unique due to its specific combination of the pyrazolidine ring, phenyl group, and ethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(5-phenylpyrazolidin-3-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |
InChI Key |
YJTQSFJJYKGDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=C2)CCN |
Origin of Product |
United States |
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